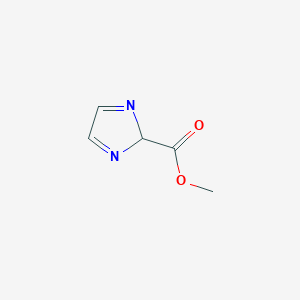
Vialox Peptide(Pentapeptide-3) diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Vialox Peptide involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods: In industrial settings, the production of Vialox Peptide may involve large-scale SPPS using automated peptide synthesizers. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and efficacy of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Vialox Peptide primarily undergoes substitution reactions due to the presence of reactive functional groups in its amino acid residues. These reactions can involve the modification of side chains or the peptide backbone.
Common Reagents and Conditions:
Oxidation: Mild oxidizing agents such as hydrogen peroxide can be used to oxidize specific amino acid residues.
Reduction: Reducing agents like dithiothreitol (DTT) can reduce disulfide bonds in the peptide.
Major Products Formed: The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while substitution reactions can yield various derivatives with altered functional groups .
Wissenschaftliche Forschungsanwendungen
Vialox Peptide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in neuromuscular transmission and potential therapeutic applications in muscle relaxation.
Medicine: Explored for its anti-aging properties, particularly in reducing wrinkles and improving skin texture.
Industry: Utilized in the formulation of cosmetic products aimed at reducing the appearance of fine lines and wrinkles
Wirkmechanismus
Vialox Peptide exerts its effects by acting as a competitive antagonist at acetylcholine receptors on the postsynaptic membrane of muscle cells. By binding to these receptors, it prevents acetylcholine from inducing muscle contraction, leading to muscle relaxation. This mechanism is similar to that of tubocurarine, a natural alkaloid known for its muscle-relaxing properties .
Vergleich Mit ähnlichen Verbindungen
Tubocurarine: A natural alkaloid that acts as a non-depolarizing neuromuscular blocker.
Botulinum Toxin: A neurotoxic protein that inhibits acetylcholine release, leading to muscle paralysis.
Argireline (Acetyl Hexapeptide-8): A synthetic peptide that reduces the appearance of wrinkles by inhibiting neurotransmitter release
Uniqueness of Vialox Peptide: Vialox Peptide is unique in its specific amino acid sequence and its ability to act as a competitive antagonist at acetylcholine receptors. Unlike botulinum toxin, which requires injection, Vialox Peptide can be used in topical applications, making it a non-invasive alternative for reducing wrinkles and improving skin texture .
Eigenschaften
Molekularformel |
C25H45N9O9 |
|---|---|
Molekulargewicht |
615.7 g/mol |
IUPAC-Name |
acetic acid;(2S)-1-(2-aminoacetyl)-N-[(2S)-1-[(2S)-2-[[(2S)-1-amino-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C21H37N9O5.2C2H4O2/c1-12(17(23)32)27-18(33)15-7-4-10-30(15)20(35)13(5-2-8-26-21(24)25)28-19(34)14-6-3-9-29(14)16(31)11-22;2*1-2(3)4/h12-15H,2-11,22H2,1H3,(H2,23,32)(H,27,33)(H,28,34)(H4,24,25,26);2*1H3,(H,3,4)/t12-,13-,14-,15-;;/m0../s1 |
InChI-Schlüssel |
BVQVANRQQLJVLU-GUEINKQFSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]2CCCN2C(=O)CN.CC(=O)O.CC(=O)O |
Kanonische SMILES |
CC(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)CN.CC(=O)O.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![endo-Bicyclo[2.2.1]heptan-2-ol](/img/structure/B11924830.png)










![1,2-Diazaspiro[4.4]nona-1,3-diene](/img/structure/B11924898.png)


